molecular formula C10H15N3O B1433720 2-(Piperidin-4-yloxy)pyridin-3-amine CAS No. 1896234-09-5

2-(Piperidin-4-yloxy)pyridin-3-amine

Cat. No.: B1433720
CAS No.: 1896234-09-5
M. Wt: 193.25 g/mol
InChI Key: JCSWYIQRPTWIPB-UHFFFAOYSA-N
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Description

2-(Piperidin-4-yloxy)pyridin-3-amine (CAS 1896234-09-5) is a chemical compound with the molecular formula C10H15N3O and a molecular weight of 193.25 g/mol . As an amine-substituted pyridine derivative featuring a piperidin-4-yloxy linker, this structure serves as a valuable synthetic intermediate and building block in medicinal chemistry for the development of novel therapeutic agents. Compounds containing the piperidin-4-yloxy-pyridine scaffold are of significant research interest. Structurally similar molecules have been investigated as potent inhibitors of oncogenic kinases, with one study detailing 2-arylamino-4-(piperidin-4-yloxy)pyrimidines demonstrating high efficacy against EGFR T790M/L858R mutants for the treatment of non-small cell lung cancer . Furthermore, the piperidine moiety is a critical structural feature in neuropharmacology, where it is found in ligands targeting central nervous system receptors . Research indicates that piperidine-based compounds can exhibit a high affinity for dual modulation of histamine H3 and sigma-1 receptors, a promising approach for developing new analgesics for both nociceptive and neuropathic pain . The protonation state of the piperidine nitrogen is crucial for these biological activities, as it facilitates essential salt bridge interactions within receptor binding pockets . This compound is intended for research applications such as pharmaceutical development, biochemical profiling, and as a precursor in synthetic chemistry. This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

1896234-09-5

Molecular Formula

C10H15N3O

Molecular Weight

193.25 g/mol

IUPAC Name

2-piperidin-4-yloxypyridin-3-amine

InChI

InChI=1S/C10H15N3O/c11-9-2-1-5-13-10(9)14-8-3-6-12-7-4-8/h1-2,5,8,12H,3-4,6-7,11H2

InChI Key

JCSWYIQRPTWIPB-UHFFFAOYSA-N

SMILES

C1CNCCC1OC2=C(C=CC=N2)N

Canonical SMILES

C1CNCCC1OC2=C(C=CC=N2)N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Spectroscopic Analysis

Compound Key NMR Signals (δ, ppm) Mass (ESI-MS) Reference
2-(Piperidin-4-yloxy)pyridin-3-amine Expected: Piperidine protons (3–4 ppm), pyridine H-2 (7.5–8.5 ppm), NH₂ (broad ~5 ppm) Theoretical: 207.1 [M+H]+
4-Phenoxy-N-(2-(prop-2-yn-1-yloxy)benzyl)pyridin-3-amine 10.47 (s, NH), 7.85 (dd, pyridine), 4.82 (d, propargyl CH₂)
2-(2-Bromophenoxy)pyridin-3-amine 7.65 (dd, pyridine H-6), 4.82 (bs, NH₂) 265.0 [M+H]+

Note: Piperidine-containing derivatives exhibit distinct splitting patterns for cyclic amine protons, whereas tetrahydrofuran analogs (e.g., ) show signals near 3.5–4.0 ppm for the oxygenated ring .

Pharmacological and Physicochemical Properties

Physicochemical Data

Compound Melting Point (°C) Solubility (mg/mL) LogP Reference
This compound Not reported Moderate (DMSO) ~1.5
2-((4-Chlorophenyl)amino)-1-(4-(methylsulfonyl)phenyl)ethan-1-one 171–173 Low (aqueous) 2.1
4-((Tetrahydrofuran-3-yl)oxy)pyridin-3-amine Not reported High (polar solvents) ~0.8

Preparation Methods

Suzuki Cross-Coupling Reaction

The Suzuki cross-coupling reaction is the most widely reported method for synthesizing 2-(Piperidin-4-yloxy)pyridin-3-amine. This method involves the palladium-catalyzed coupling of a halogenated pyridine derivative with a boronic acid or boronate ester derivative of the piperidine moiety.

  • Reaction Conditions:

    • Catalyst: Palladium-based catalysts (e.g., Pd(PPh3)4 or Pd(OAc)2 with phosphine ligands)
    • Base: Commonly potassium phosphate or sodium carbonate
    • Solvent: Polar aprotic solvents such as 1,4-dioxane or DMF
    • Temperature: Typically 90–110 °C
    • Reaction Time: 12–24 hours
  • Mechanism: The reaction proceeds via oxidative addition of the aryl halide to the palladium catalyst, transmetallation with the boronic acid, and reductive elimination to form the C–O bond linking the piperidine and pyridine rings.

  • Advantages:

    • High selectivity and yield
    • Mild reaction conditions preserving sensitive functional groups such as amino groups
  • Reported Example: Coupling of 5-bromo-2-methylpyridin-3-amine with arylboronic acids to yield the target compound.

Parameter Typical Conditions Notes
Catalyst Pd(PPh3)4 or Pd(OAc)2 + ligand Palladium catalyst essential
Base K3PO4, Na2CO3 Facilitates transmetallation
Solvent 1,4-Dioxane, DMF Polar aprotic solvents preferred
Temperature 90–110 °C Elevated temperature required
Reaction Time 12–24 hours Monitored by HPLC or TLC

Nucleophilic Substitution (SNAr) and Ether Formation

Another approach involves nucleophilic substitution on halogenated pyridine derivatives with piperidin-4-ol or its protected derivatives:

  • General Procedure:

    • The halogenated pyridine (e.g., 3-halo-pyridin-2-amine) is reacted with 4-hydroxypiperidine under basic conditions.
    • Bases such as potassium carbonate or sodium hydride are used to deprotonate the hydroxyl group, increasing nucleophilicity.
    • The reaction is conducted in polar aprotic solvents such as DMF or DMSO at elevated temperatures (80–120 °C).
  • Example: The nucleophilic displacement of 4-chloroquinoline with tert-butyl 4-hydroxypiperidine-1-carboxylate followed by deprotection to yield the corresponding piperidinyl ether.

Parameter Typical Conditions Notes
Nucleophile 4-Hydroxypiperidine or protected Hydroxyl group source
Electrophile Halogenated pyridine Usually chloro or bromo
Base K2CO3, NaH Deprotonates hydroxyl
Solvent DMF, DMSO Polar aprotic solvent
Temperature 80–120 °C Elevated temperature
Reaction Time 12–24 hours Monitored by TLC or HPLC

Copper-Catalyzed Ullmann-Type Coupling

A copper-catalyzed coupling method has been reported for similar amine-containing heterocycles:

  • Reaction Conditions:

    • Catalyst: CuI with ethylenediamine (En) as ligand
    • Base: Potassium phosphate (K3PO4)
    • Solvent: 1,4-dioxane
    • Temperature: Approximately 110 °C
    • Time: 24 hours
  • Mechanism: The copper catalyst facilitates the nucleophilic aromatic substitution of halogenated pyridine by the piperidinyl amine or hydroxyl group.

  • Reference: Kang et al., Synlett, 2002, describes this procedure for similar heterocyclic amines.

For the introduction of the amino group on the pyridine ring, a one-pot Curtius rearrangement using diphenylphosphoryl azide (DPPA) has been employed:

  • Process:

    • Starting from an acyl azide intermediate formed by reaction of acid chloride with DPPA and base (e.g., triethylamine).
    • Thermal decomposition of the acyl azide generates an isocyanate intermediate.
    • Subsequent nucleophilic attack by t-butanol or other nucleophiles yields carbamate intermediates.
    • Deprotection steps afford the free amine.
  • Advantages:

    • High purity of amine product
    • Avoids isolation of unstable intermediates
  • Reported Yield: Approximately 60% isolated yield with some phosphorous salt impurities.

Summary Table of Preparation Methods

Method Key Reagents/Catalysts Conditions Advantages Limitations
Suzuki Cross-Coupling Pd catalyst, arylboronic acid, base 90–110 °C, 12–24 h High selectivity, mild Requires palladium catalyst
Nucleophilic Substitution (SNAr) Halopyridine, 4-hydroxypiperidine, base 80–120 °C, 12–24 h Straightforward, accessible May require protection steps
Copper-Catalyzed Ullmann Coupling CuI, ethylenediamine, K3PO4 110 °C, 24 h Cost-effective catalyst Longer reaction time
One-Pot Curtius Rearrangement DPPA, triethylamine, t-butanol 100 °C, several hours Efficient amine introduction Phosphorous impurities, moderate yield

Research Findings and Optimization Notes

  • The Suzuki cross-coupling method is favored for its versatility and compatibility with various functional groups, making it suitable for synthesizing this compound as well as its derivatives.

  • Copper-catalyzed methods provide a cost-effective alternative but require longer reaction times and careful control of reaction parameters to avoid side reactions.

  • Protection and deprotection strategies (e.g., Boc protection of piperidine nitrogen) are often employed to improve selectivity and yields during nucleophilic substitution and subsequent functional group transformations.

  • The one-pot Curtius rearrangement is a valuable method for introducing amino groups on heterocycles but may require additional purification steps to remove phosphorous-based impurities.

  • Industrial scale-up considerations include optimizing catalyst loading, solvent recycling, and minimizing hazardous reagents to improve sustainability and cost efficiency.

Q & A

Q. What are the primary synthetic routes for 2-(Piperidin-4-yloxy)pyridin-3-amine?

The compound can be synthesized via two key approaches:

  • Halogen displacement : Reacting 2-halo-3-nitropyridine derivatives (e.g., 2-chloro-3-nitropyridine) with piperidin-4-ol under basic conditions (e.g., NaOH in dichloromethane), followed by nitro-group reduction using catalytic hydrogenation or chemical reductants like SnCl₂/HCl .
  • Cross-coupling : Utilizing Suzuki-Miyaura reactions to couple boronic acids with halogenated pyridine intermediates. For example, 2-chlorophenylboronic acid was coupled to 2-chloro-3-nitropyridine, followed by reduction to yield pyridin-3-amine derivatives .

Q. How can the purity of this compound be ensured post-synthesis?

  • Chromatography : Use silica gel column chromatography with gradients of ethyl acetate/hexane for intermediate purification.
  • Recrystallization : Optimize solvent systems (e.g., ethanol/water) for final product crystallization.
  • Analytical HPLC : Employ reverse-phase C18 columns with UV detection (λ = 254 nm) to verify ≥95% purity, as reported for analogous piperidine-containing amines .

Q. What spectroscopic methods are critical for structural characterization?

  • ¹H/¹³C NMR : Confirm the piperidin-4-yloxy moiety (e.g., δ 3.5–4.0 ppm for oxy-methylene protons) and pyridin-3-amine aromatic signals.
  • HRMS : Validate molecular weight (C₁₀H₁₅N₃O, MW 193.13 g/mol) with <2 ppm error.
  • FT-IR : Identify N-H stretches (~3350 cm⁻¹) and C-O-C vibrations (~1250 cm⁻¹) .

Advanced Research Questions

Q. How can competing side reactions during piperidin-4-yloxy group introduction be mitigated?

  • Solvent optimization : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilic displacement of halides by piperidin-4-ol.
  • Temperature control : Maintain reactions at 60–80°C to avoid decomposition of sensitive intermediates .
  • Catalytic additives : Introduce KI or phase-transfer catalysts to accelerate halogen displacement .

Q. What strategies improve low yields in multi-step syntheses of this compound?

  • Intermediate stabilization : Protect the amine group (e.g., as a tert-butyl carbamate) during halogenation or coupling steps to prevent oxidation .
  • Microwave-assisted synthesis : Reduce reaction times and improve yields for steps like nitro-group reduction (e.g., from 12 hours to 30 minutes) .

Q. How can computational modeling guide reactivity predictions?

  • DFT calculations : Predict regioselectivity in cross-coupling reactions by analyzing frontier molecular orbitals (HOMO/LUMO) of pyridine and piperidine intermediates.
  • Molecular docking : Assess binding affinity of this compound derivatives to biological targets (e.g., kinases) to prioritize synthetic targets .

Q. How should researchers address contradictions in reported synthetic yields?

  • Reproducibility checks : Verify reaction conditions (e.g., inert atmosphere, reagent purity) that may explain discrepancies. For example, Suzuki-Miyaura reactions for pyridin-3-amine derivatives showed 30% yields in one study but >70% in optimized protocols .
  • DoE (Design of Experiments) : Systematically vary parameters like catalyst loading, temperature, and solvent to identify critical factors .

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